molecular formula C8H15N B165037 1-Cyclopropylcyclopentanamine CAS No. 132439-41-9

1-Cyclopropylcyclopentanamine

Cat. No.: B165037
CAS No.: 132439-41-9
M. Wt: 125.21 g/mol
InChI Key: AMNLAEZUDVGLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropylcyclopentanamine, also known as this compound, is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

132439-41-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-cyclopropylcyclopentan-1-amine

InChI

InChI=1S/C8H15N/c9-8(7-3-4-7)5-1-2-6-8/h7H,1-6,9H2

InChI Key

AMNLAEZUDVGLNT-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2CC2)N

Canonical SMILES

C1CCC(C1)(C2CC2)N

Synonyms

Cyclopentanamine, 1-cyclopropyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of sodium azide (3.5 g, 54 mmol) in toluene (25 ml) under nitrogen at room temperature was added trifluoroacetic acid (4 ml, 53 mmol). The mixture was cooled to 0° C. and a solution of the compound of Preparation 11(a) (3.35 g, 26.5 mmol) in toluene (5 ml) was added, dropwise. The mixture was stirred for 4 hours and allowed to warm to room temperature. Concentrated ammonium hydroxide solution (25 ml) was then added. The toluene layer was separated and washed with water (2×20 ml). The organic layer was dried using sodium sulphate and filtered. The filtrate was added, dropwise, to a 1M solution of lithium aluminium hydride in tetrahydrofuran (53 ml) at 5° C. under nitrogen. The mixture was stirred at room temperature for sixteen hours and at 50° C. for one hour. Water (1.8 ml) was then added, dropwise, followed by 3N aqueous sodium hydroxide solution (1.8 ml) and water (5.4 ml). The mixture was stirred for 20 minutes filtered and evaporated under reduced pressure to a volume of approximately 20 ml. The solution was washed with 10% w/w aqueous sodium bicarbonate solution (30 ml) and dried using sodium sulphate. The solvent was removed by evaporation under reduced pressure to provide the title compound (2 g) which was used directly without further purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
11(a)
Quantity
3.35 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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